1,3-Dibromo-5-fluoro-2-(fluoromethoxy)benzene
Description
1,3-Dibromo-5-fluoro-2-(fluoromethoxy)benzene (C₇H₃Br₂F₂O) is a halogenated aromatic compound featuring bromine atoms at positions 1 and 3, a fluorine atom at position 5, and a fluoromethoxy (-OCH₂F) group at position 2. This compound is likely utilized as an intermediate in pharmaceutical or materials chemistry due to its electron-withdrawing substituents, which enhance reactivity in coupling or substitution reactions.
Key Properties (calculated/inferred):
- Molecular weight: 313.91 g/mol
- Substituent effects: Bromine (electrophilic directing, -I effect), fluorine (strong -I and +M effects), and fluoromethoxy (polar, moderate -I effect).
- Applications: Likely serves as a precursor for drug candidates (e.g., benzimidazoles) or functional polymers (e.g., sulfonated polyether ether ketones).
Properties
Molecular Formula |
C7H4Br2F2O |
|---|---|
Molecular Weight |
301.91 g/mol |
IUPAC Name |
1,3-dibromo-5-fluoro-2-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4Br2F2O/c8-5-1-4(11)2-6(9)7(5)12-3-10/h1-2H,3H2 |
InChI Key |
ISDCSODMFITGBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCF)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-fluoro-2-(fluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 5-fluoro-2-(fluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-fluoro-2-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of substituted derivatives with functional groups like amines, thiols, or azides.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
1,3-Dibromo-5-fluoro-2-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-fluoro-2-(fluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the fluoromethoxy group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacological Relevance
- Benzimidazole Precursors : Compounds like this compound may serve as diamine precursors for antitumor benzimidazoles, analogous to methods described for 4-(substituted)-5-fluorobenzene-1,2-diamine.
- Metabolic Stability: Fluorine atoms enhance metabolic stability compared to non-fluorinated analogs, as seen in fluorouracil derivatives.
Physical Properties
Biological Activity
1,3-Dibromo-5-fluoro-2-(fluoromethoxy)benzene is a halogenated aromatic compound known for its unique structural features, which have significant implications for its biological activity. This article reviews the current understanding of its biological properties, including enzyme interactions, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C7H4Br2F2O
- Molecular Weight : 295.91 g/mol
- IUPAC Name : this compound
- Structure : The compound features two bromine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring. This arrangement enhances its reactivity and interaction with biological targets.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Research has shown that halogenated compounds can exhibit significant enzyme inhibition properties, making them valuable in medicinal chemistry.
Enzyme Inhibition
-
α-Glucosidase Inhibition :
- Compounds structurally related to this compound have been evaluated for their α-glucosidase inhibitory activities. For instance, similar compounds demonstrated IC50 values in the range of 35.83 ± 0.98 μM to 56.87 ± 0.42 μM, indicating potent inhibition compared to standard drugs like acarbose (IC50 = 569.43 ± 43.72 μM) .
- Mechanism of Action :
Study on Related Compounds
A study focusing on the synthesis and biological evaluation of various fluorinated compounds found that those with similar halogen substitutions exhibited significant inhibition against α-glucosidase. This suggests a potential therapeutic role for compounds like this compound in managing blood glucose levels in diabetic patients .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound play a crucial role in determining its biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Two bromine atoms, one fluorine atom | Potential α-glucosidase inhibitor |
| Similar Compound A | Different substitution pattern | Varies in reactivity |
| Similar Compound B | Contains methoxy instead of fluoromethoxy | Altered interaction profile |
This table illustrates how variations in structure can lead to differences in biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
